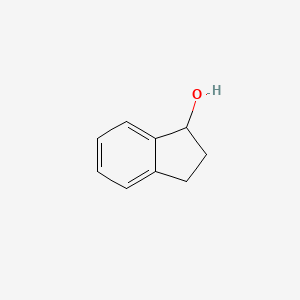

1-Indanol

Cat. No. B7721596

Key on ui cas rn:

36643-74-0

M. Wt: 134.17 g/mol

InChI Key: YIAPLDFPUUJILH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06169151A

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1C2C(=CC=CC=2)C[C:2]1=[O:10].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:2]1([OH:10])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:17][CH2:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C(CC2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for an additional 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a brown oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a tan-brown slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was warmed to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 0° C. it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with 150 mL of water, hexane (200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with two 50-mL portions of hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with two 50-mL portions of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration over Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06169151A

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1C2C(=CC=CC=2)C[C:2]1=[O:10].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:2]1([OH:10])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:17][CH2:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C(CC2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for an additional 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a brown oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a tan-brown slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was warmed to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 0° C. it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with 150 mL of water, hexane (200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with two 50-mL portions of hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with two 50-mL portions of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration over Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06169151A

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1C2C(=CC=CC=2)C[C:2]1=[O:10].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:2]1([OH:10])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:17][CH2:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C(CC2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for an additional 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a brown oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a tan-brown slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was warmed to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 0° C. it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with 150 mL of water, hexane (200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with two 50-mL portions of hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with two 50-mL portions of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration over Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06169151A

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1C2C(=CC=CC=2)C[C:2]1=[O:10].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:2]1([OH:10])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:17][CH2:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C(CC2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for an additional 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a plug of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a brown oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a tan-brown slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was warmed to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 0° C. it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with 150 mL of water, hexane (200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with two 50-mL portions of hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with two 50-mL portions of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration over Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |